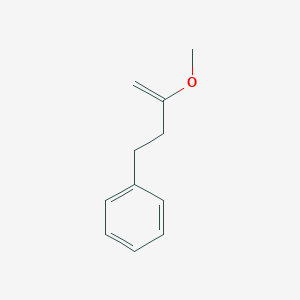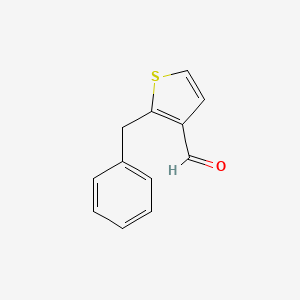
2-Benzylthiophene-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylthiophene-3-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a benzyl group attached to the second carbon of the thiophene ring and an aldehyde group at the third carbon. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylthiophene-3-carbaldehyde can be achieved through various methods. One common approach involves the condensation of benzyl bromide with thiophene-3-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of thiophene derivatives often involves catalytic processes to ensure high yields and purity. For instance, palladium-catalyzed cross-coupling reactions are widely used in the large-scale synthesis of thiophene compounds. These methods are efficient and can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: 2-Benzylthiophene-3-carboxylic acid.
Reduction: 2-Benzylthiophene-3-methanol.
Substitution: 2-Benzyl-5-bromothiophene-3-carbaldehyde.
Scientific Research Applications
2-Benzylthiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and photovoltaics.
Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of thiophene-based compounds in treating various diseases.
Industry: Thiophene derivatives are used in the production of dyes, pigments, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-Benzylthiophene-3-carbaldehyde is primarily related to its ability to interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
2-Benzylthiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Thiophene-3-carbaldehyde: Lacks the benzyl group, which affects its physical and chemical properties.
2-Benzyl-5-bromothiophene-3-carbaldehyde: Contains a bromine substituent, which can influence its reactivity and applications.
Uniqueness: Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
138474-49-4 |
|---|---|
Molecular Formula |
C12H10OS |
Molecular Weight |
202.27 g/mol |
IUPAC Name |
2-benzylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c13-9-11-6-7-14-12(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 |
InChI Key |
AKRQZLJCKFGQBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CS2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



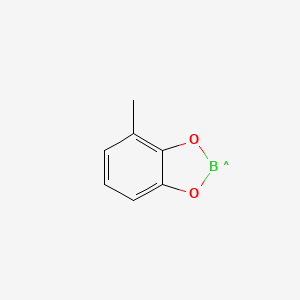



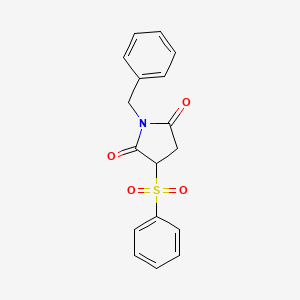
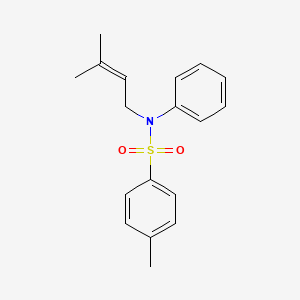
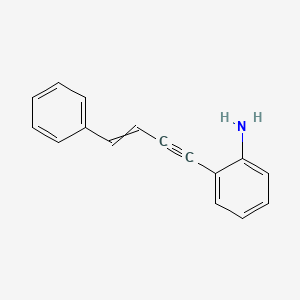


![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
